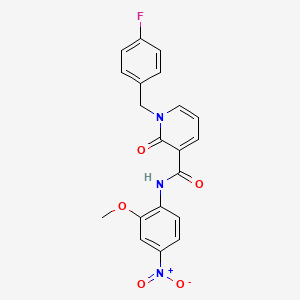

1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(2-methoxy-4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O5/c1-29-18-11-15(24(27)28)8-9-17(18)22-19(25)16-3-2-10-23(20(16)26)12-13-4-6-14(21)7-5-13/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBKHBXMMQVJJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

-

Formation of the Dihydropyridine Core:

Starting Materials: An aldehyde, an amine, and a β-keto ester.

Reaction Conditions: The Hantzsch dihydropyridine synthesis is often employed, involving a one-pot reaction under reflux conditions with a suitable solvent like ethanol.

Chemical Reactions Analysis

Types of Reactions: 1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The dihydropyridine core can be oxidized to the corresponding pyridine derivative using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous medium.

Reduction: Pd/C with hydrogen gas or iron powder in acidic medium.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed:

Oxidation: Pyridine derivative.

Reduction: Amino derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its diverse functional groups.

Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and cardiovascular effects.

Biological Activity

The compound 1-(4-fluorobenzyl)-N-(2-methoxy-4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 345.33 g/mol

- IUPAC Name : this compound

Structural Features

The presence of a fluorobenzyl group and a nitrophenyl moiety suggests potential interactions with biological targets, enhancing its pharmacological profile. The dihydropyridine core is known for its role in calcium channel modulation and other biological processes.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific kinases involved in cancer progression, particularly Met kinase, which is crucial for tumor growth and metastasis .

- Cellular Signaling Modulation : The compound interacts with cellular receptors and enzymes that modulate signaling pathways related to cell proliferation and apoptosis.

Case Studies

- Anticancer Activity : In a study involving a human gastric carcinoma xenograft model (GTL-16), the compound demonstrated complete tumor stasis following oral administration, indicating significant antitumor efficacy .

- Kinase Selectivity : Substituted derivatives of this compound have shown improved selectivity towards Met kinase, enhancing their therapeutic index while minimizing off-target effects .

In Vitro Studies

Table 1 summarizes the IC values against various cancer cell lines:

These results indicate that the compound exhibits potent cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of the compound suggest favorable absorption and distribution characteristics, which are essential for its effectiveness in vivo. Preclinical safety profiles indicate low toxicity levels at therapeutic doses, supporting further clinical development .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related dihydropyridine carboxamides, focusing on substituents, synthesis, and biological activity:

Table 1: Structural and Functional Comparison of Dihydropyridine Carboxamide Derivatives

Key Observations:

Substituent Impact on Activity :

- Electron-Withdrawing Groups : The target compound’s 4-nitro group contrasts with BMS-777607’s 3-chloropyridinyloxy group. Nitro groups enhance stability but may reduce solubility, whereas chlorine in BMS-777607 improves target selectivity for Met kinase .

- Fluorine Positioning : The 4-fluorobenzyl group in the target compound is shared with B6/B7 (), but the additional 4-fluorophenyl in B7 increases lipophilicity, correlating with higher melting points (178–179°C) .

Synthesis and Purity: Compound 37 (bis-4-fluorobenzyl) is a side product with 100% HPLC purity after recrystallization , whereas B6/B7 derivatives require silica gel chromatography for purification, yielding 25–58% .

Biological Data Gaps: While BMS-777607 has demonstrated oral efficacy in preclinical models , the target compound’s nitro group could hinder bioavailability due to increased polarity.

Physical Properties :

- Melting points for analogs range from 137°C (C7) to 209°C (B9), influenced by substituent rigidity and hydrogen bonding. The target compound’s nitro group may elevate its melting point beyond these values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.